molecular formula C16H15ClO2 B3023791 3-(3-Chlorophenyl)-3'-methoxypropiophenone CAS No. 898762-23-7

3-(3-Chlorophenyl)-3'-methoxypropiophenone

Cat. No. B3023791
M. Wt: 274.74 g/mol
InChI Key: FBIJQPZANYOXHZ-UHFFFAOYSA-N
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Description

The compound "3-(3-Chlorophenyl)-3'-methoxypropiophenone" is a chemical entity that can be associated with various research studies focusing on organic synthesis, molecular structure analysis, and chemical reactions. Although the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the study of 2-hydroxy-2-methylpropiophenone, which undergoes arylation with aryl bromides . Similarly, the synthesis of compounds with chlorophenyl and methoxyphenyl groups is reported, such as the regiospecific synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester . These studies suggest that palladium-catalyzed reactions and regiospecific synthesis are potential methods for synthesizing compounds with structural similarities to "3-(3-Chlorophenyl)-3'-methoxypropiophenone."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction . For instance, the crystal structure of a dichlorophenyl methoxyphenyl compound was determined, providing insights into the orthorhombic crystal system and unit cell parameters . These findings indicate that X-ray diffraction is a valuable tool for determining the molecular structure of chlorophenyl methoxyphenyl compounds.

Chemical Reactions Analysis

The chemical reactions of compounds with chlorophenyl and methoxyphenyl groups have been studied, including the kinetics and mechanisms of reactions with alicyclic amines . The study of thionocarbonates with chlorophenyl groups reveals the influence of electron-withdrawing substituents on reaction rates . Additionally, the reactions of chloro and methoxyphenyl propanoates with phenols have been explored, although the desired aryl ethers were not obtained . These studies provide a foundation for understanding the reactivity of chlorophenyl methoxyphenyl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques and theoretical calculations . For example, the vibrational frequencies, molecular geometry, and chemical reactivity parameters of a dichlorophenyl methoxyphenyl compound were studied using DFT calculations and compared with experimental data . Molecular docking and quantum chemical calculations have also been performed to predict the biological effects of similar compounds . These approaches are relevant for analyzing the properties of "3-(3-Chlorophenyl)-3'-methoxypropiophenone."

Scientific Research Applications

Synthesis and Characterization

  • Acylation and Alkylation Studies : This compound has been involved in acylation and alkylation studies, particularly in reactions with halo- and ethoxypropionic acids. These studies have led to the synthesis of various propiophenone derivatives, demonstrating its utility in chemical synthesis (Kasturi & Damodaran, 1969).

  • Synthesis via Grinding Technique : It has been synthesized using a solvent-free grinding technique, highlighting an environmentally friendly approach to chemical synthesis. This method shows significant benefits in terms of reaction time and yield compared to conventional methods (Amole, Oyewale, & Bello, 2019).

Photochemical Studies

  • Photolysis Research : The compound has been studied in the context of photochemistry, particularly in reactions involving aromatic carbonyl triplets and phenols. These studies are crucial for understanding its behavior under UV radiation and potential applications in photochemistry (Das, Encinas, & Scaiano, 1981).

Advanced Material Synthesis

  • Electrochemical Synthesis : The compound's derivatives have been used in the electrochemical synthesis of polythiophenes and polyselenophenes, materials with potential applications in electronics and optics (Dian, Barbey, & Decroix, 1986).

Molecular Docking and Quantum Chemical Calculations

  • Quantum Chemical Analysis : Studies involving quantum chemical calculations have been conducted on derivatives of this compound. These studies are essential for predicting its behavior in various chemical environments and potential applications in drug design and material science (Viji et al., 2020).

properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJQPZANYOXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644414
Record name 3-(3-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3'-methoxypropiophenone

CAS RN

898762-23-7
Record name 1-Propanone, 3-(3-chlorophenyl)-1-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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